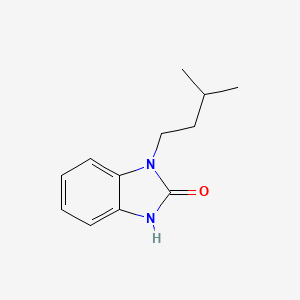

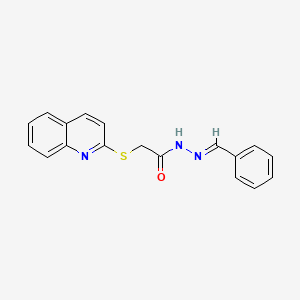

4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid" often involves multi-step reactions and careful selection of precursors. For instance, a related compound, 4H-pyrano[3,2-c]pyridines, was synthesized from 4-hydroxy-6-methyl-2-pyridone using benzylidenemalononitriles and α-cyanoacrylic esters, demonstrating the intricate nature of such synthetic processes (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interactions and reactivity. Techniques like X-ray crystallography, NMR, and mass spectrometry provide detailed insights. For example, the molecular and crystal structures of piperidine derivatives were determined, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving piperidine-based compounds can be diverse, leading to various derivatives and products. For instance, pyridine-bridged aromatic poly(ether-imide)s synthesized from a pyridine-containing aromatic diamine monomer exhibit good solubility and thermal properties, indicating the versatility of piperidine derivatives in chemical synthesis (Wang et al., 2008).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystalline structure, are essential for its practical application. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showed H-bonded dimers in the lattice, stabilized by C-H...π and C-H...O interactions, which can influence its solubility and stability (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH stability, and degradation patterns, are pivotal for understanding a compound's behavior under different conditions. For example, the synthesis and characterization of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrated the compound's potential reactivity and applications in further chemical synthesis (Feng, 2011).

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor Application

A compound structurally similar to the specified chemical has been identified as an Aurora kinase inhibitor, highlighting its potential utility in cancer treatment. The inhibition of Aurora A kinase could offer a therapeutic strategy for targeting cancer cells, suggesting a promising area for further research and development in oncology (ロバート ヘンリー,ジェームズ, 2006).

Antimycobacterial Activity

Research into spiropiperidin-4-ones, including the focus compound, demonstrates significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential for the development of new antimycobacterial agents, addressing the global challenge of tuberculosis and drug resistance (R. Kumar et al., 2008).

Advanced Material Synthesis

The compound is also relevant in the synthesis of new materials, such as aromatic polyamides, which possess high thermal stability and solubility in organic solvents. These materials are promising for creating robust, flexible films suitable for a variety of industrial and technological applications, demonstrating the versatility of the compound in materials science (S. Hsiao et al., 1999).

Corrosion Inhibition

Piperidine derivatives, closely related to the focus compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds effectively prevent corrosion, offering potential applications in materials protection and extending the lifespan of metal structures (S. Kaya et al., 2016).

Chemokine Receptor Antagonism

A derivative of the compound has been explored as a CCR1 antagonist, intended for the treatment of rheumatoid arthritis. This highlights its potential application in developing new therapeutic agents targeting inflammatory diseases, demonstrating the compound's significance in drug discovery and pharmacology (B. Latli et al., 2018).

Propiedades

IUPAC Name |

4-(4-fluoro-2-methylphenoxy)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-14-12-16(20)2-3-17(14)25-19(18(23)24)6-10-22(11-7-19)13-15-4-8-21-9-5-15/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEXRZYVMRQPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2(CCN(CC2)CC3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)